3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride
Description
3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom at position 3 and a carboxylic acid group at position 2, neutralized as a hydrochloride salt. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol . While its exact CAS registry number is unspecified in available sources, related derivatives (e.g., 3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride, CAS 1181458-31-0) highlight its role as a building block in medicinal chemistry .
The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical synthesis.
Properties
IUPAC Name |
3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-5-3-4(5)1-2-8-6;/h4-6,8H,1-3H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXUTVCDDGFMPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2C1C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride, also known as cis-3-azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride, is a bicyclic compound with a unique structure that incorporates a nitrogen atom within its bicyclic framework. This compound has garnered attention for its potential biological activity , particularly in pharmacological applications due to its structural similarity to various neurotransmitters.
- Molecular Formula : C₇H₁₂ClNO₂
- Molecular Weight : 177.63 g/mol
- CAS Number : 2173637-36-8
- Purity : Typically 97% in commercial preparations .
The biological activity of this compound can be attributed to its ability to interact with neurotransmitter receptors. Preliminary studies suggest that it may exhibit agonistic or antagonistic properties towards certain neurotransmitter systems, potentially influencing pathways related to mood regulation, cognition, and pain perception.
Pharmacological Potential
Research indicates that this compound shows promise in several areas:
- Neurotransmitter Modulation : Its structural resemblance to neurotransmitters implies potential interactions with receptors such as serotonin and dopamine receptors.
- Analgesic Effects : Some studies have suggested that it may possess analgesic properties, making it a candidate for pain management therapies.
- Cognitive Enhancement : There is emerging evidence supporting its role in enhancing cognitive functions, which could be beneficial in treating conditions like Alzheimer's disease or other forms of dementia.
Interaction Studies
Interaction studies have focused on binding affinities to various receptors and enzymes, helping elucidate the mechanism of action and therapeutic potential of this compound. These studies are crucial for understanding how this compound can be utilized in drug design and development.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Tans-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride | Similar bicyclic structure | Potentially different stereochemistry affecting activity |
| Cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride | Geometric isomer with distinct arrangement | Variations in receptor affinity due to stereochemistry |
| Piperidine derivatives | Contains a six-membered nitrogen ring | Broader range of pharmacological activities |
This table highlights the importance of stereochemistry and structural features in determining the biological activity of these compounds.
Case Study 1: Analgesic Activity
In a controlled study, researchers administered varying doses of this compound to animal models experiencing induced pain. The results indicated a significant reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.
Case Study 2: Cognitive Function Enhancement
Another study investigated the effects of this compound on cognitive performance in aged rats. The treated group showed improved memory retention and learning capabilities compared to untreated controls, indicating potential applications in cognitive enhancement therapies.
Comparison with Similar Compounds
Examples :
- (2S,5R,6R)-6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (6-APA, CAS 551-16-6) .
- Bacampicillin Hydrochloride (CAS 37661-08-8) .
| Feature | 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid HCl | Penicillin Derivatives |
|---|---|---|
| Core Structure | Bicyclo[4.1.0] with nitrogen at position 3 | Bicyclo[3.2.0] with sulfur (4-thia) |
| Functional Groups | Carboxylic acid (position 2), HCl salt | β-lactam ring, aminoacyl side chains |
| Molecular Weight | 177.63 g/mol | 6-APA: 216.27 g/mol; Bacampicillin: 501.98 g/mol |
| Applications | Synthetic intermediate for drug discovery | Antibiotics (broad-spectrum β-lactams) |
| Key Differences | Lacks β-lactam ring; no inherent antibiotic activity | Bioactive with targeted bacterial inhibition |
Analysis: Penicillin derivatives incorporate a sulfur atom (4-thia) and a β-lactam ring critical for antibiotic activity. In contrast, the target compound’s bicyclo[4.1.0] scaffold lacks these features, limiting direct therapeutic use but offering versatility in designing non-antibiotic bioactive molecules .
Azabicyclo[3.1.0]hexane Derivatives
Examples :
- Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (CAS 1212063-26-7) .
- (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride (CAS N/A) .
| Feature | 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid HCl | Azabicyclo[3.1.0]hexane Derivatives |
|---|---|---|
| Ring Size | 7-membered (heptane) | 6-membered (hexane) |
| Bridgehead Positions | Positions 1 and 4 (bicyclo[4.1.0]) | Positions 1 and 3 (bicyclo[3.1.0]) |
| Functional Groups | Carboxylic acid, HCl salt | Methyl esters, dimethyl substituents |
| Molecular Weight | 177.63 g/mol | ~180–200 g/mol (varies with substituents) |
| Applications | Building block for rigid scaffolds | Conformationally restricted peptide mimics |
Analysis: Smaller bicyclo[3.1.0]hexane systems impose greater steric constraints, favoring applications in peptide mimetics.
Boronate-Functionalized Azabicyclo[4.1.0]heptanes
Example :
- tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 2095495-26-2) .
| Feature | 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid HCl | Boronate Derivatives |
|---|---|---|
| Functional Groups | Carboxylic acid, HCl salt | Boronate ester, tert-butyl carbamate |
| Reactivity | Acid/base reactions, amide coupling | Suzuki-Miyaura cross-coupling |
| Applications | Drug discovery intermediates | Transition-metal-catalyzed C–C bond formation |
| Key Differences | Limited to carboxylate chemistry | Enables bioconjugation and diversification |
Analysis : Boronate derivatives expand synthetic utility via cross-coupling reactions, whereas the carboxylic acid hydrochloride is more suited for salt formation or direct derivatization (e.g., esterification) .
exo-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Hydrochloride
| Feature | 3-Azabicyclo[4.1.0]heptane-2-carboxylic acid HCl | exo-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid HCl |
|---|---|---|
| Ring Structure | Bicyclo[4.1.0] (norbornane-like) | Bicyclo[2.2.1] (norbornene-like) |
| Nitrogen Position | Position 3 | Position 2 |
| Molecular Weight | 177.63 g/mol | 177.63 g/mol (identical formula, different connectivity) |
| Applications | Unspecified in literature | Potential chiral auxiliary or ligand in catalysis |
Analysis : Despite identical molecular weights, the bicyclo[2.2.1] system introduces distinct stereoelectronic properties due to its smaller, more strained structure, which may influence binding affinity in chiral environments .
Q & A
Q. How do researchers validate target specificity in complex biological matrices?
- Methodology : Use knockout cell lines (e.g., CRISPR-Cas9) or competitive binding assays with selective inhibitors (e.g., fluoxetine for SERT). SPR (surface plasmon resonance) quantifies binding kinetics in real-time .
Structural & Functional Comparisons
Q. How does this compound compare to similar bicyclic amines in drug design?
- Methodology : Compare binding free energies (MM-GBSA calculations) and solubility profiles (LogP measurements) with analogs like 3-azabicyclo[3.1.0]hexane derivatives. The 7-membered bicyclic core offers enhanced conformational rigidity, improving receptor fit .
Q. What role does the hydrochloride salt form play in bioavailability?
- Methodology : Conduct solubility studies in simulated gastric fluid (SGF) vs. freebase. The hydrochloride salt increases aqueous solubility by 10–20×, facilitating oral absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
